7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
Overview
Description
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the benzimidazole core.
Chlorination: The final step involves the chlorination of the benzimidazole core, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core instead of benzimidazole.
1-(Piperidin-4-yl)-1H-benzimidazole: Lacks the chlorine atom.
4-Chloro-1H-benzimidazole: Lacks the piperidine ring.
Uniqueness
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of the benzimidazole core, piperidine ring, and chlorine atom, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
783368-08-1 |
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Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14ClN3O/c13-9-2-1-3-10-11(9)15-12(17)16(10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,17) |
InChI Key |
NFYOBQLGMCKJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C(=CC=C3)Cl)NC2=O |
Origin of Product |
United States |
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